molecular formula C20H20N4O B14956457 N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide

Cat. No.: B14956457
M. Wt: 332.4 g/mol
InChI Key: DVCOASWRRXBIHX-UHFFFAOYSA-N
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Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide is a synthetic small molecule featuring an indole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further linked to a benzimidazol-2-ylmethyl moiety, while the indole’s 1-position carries an isopropyl group. This structural architecture places it within the broader class of indole carboxamide derivatives, which are widely investigated for diverse pharmacological activities, including lipid-lowering and antitumor effects .

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-1-propan-2-ylindole-5-carboxamide

InChI

InChI=1S/C20H20N4O/c1-13(2)24-10-9-14-11-15(7-8-18(14)24)20(25)21-12-19-22-16-5-3-4-6-17(16)23-19/h3-11,13H,12H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

DVCOASWRRXBIHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Indole Alkylation at N1

Method A: Direct Alkylation of Indole-5-Carboxylic Acid

  • Reagents : Indole-5-carboxylic acid, isopropyl bromide, sodium hydride (NaH), dimethylformamide (DMF).
  • Conditions : NaH (2.5 equiv) in DMF at 0°C, followed by addition of isopropyl bromide (1.2 equiv) and stirring at 80°C for 12 h.
  • Yield : ~75–85% (based on analogous alkylations in indole systems).

Method B: Friedel-Crafts Acylation Followed by Reduction

  • Step 1 : Friedel-Crafts acylation of ethyl indole-2-carboxylate with acetyl chloride/AlCl₃ to introduce C3-acyl groups.
  • Step 2 : Reduction of the ketone using triethylsilane (TES) to yield C3-alkylated indole.
  • Hydrolysis : Saponification with NaOH/EtOH to generate the carboxylic acid.

Synthesis of 1H-1,3-Benzimidazol-2-ylmethanamine

Benzimidazole Core Formation

Method A: Condensation of o-Phenylenediamine

  • Reagents : o-Phenylenediamine, glycolic acid, polyphosphoric acid (PPA).
  • Conditions : Reflux in PPA at 150°C for 6 h to form 2-hydroxymethylbenzimidazole.
  • Yield : ~70%.

Method B: Gabriel Synthesis for Amination

  • Step 1 : Conversion of 2-hydroxymethylbenzimidazole to the phthalimide derivative using phthalic anhydride.
  • Step 2 : Hydrazinolysis with hydrazine hydrate in ethanol to yield 1H-1,3-benzimidazol-2-ylmethanamine.
  • Yield : ~60–65%.

Peptide Coupling of Intermediates

Carboxylic Acid Activation

Activation Reagents :

  • EDCI/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.
  • BOP : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) with diisopropylethylamine (DIPEA).

Coupling Protocol

  • Conditions : Stirring at room temperature for 12–24 h in anhydrous DMF.
  • Workup : Precipitation in ice-water, extraction with ethyl acetate, and purification via silica gel chromatography (ethyl acetate/hexane).
  • Yield : 68–82% (based on analogous indole-benzimidazole couplings).

Alternative Synthetic Routes

One-Pot Reductive Cyclization

  • Substrates : 2-Halonitrobenzene, cyanoacetamide derivatives.
  • Conditions : FeCl₃/Zn-mediated reduction and cyclization in DMF/HCl.
  • Applicability : Limited to 2-aminoindole-3-carboxamides but adaptable for C5-carboxamide derivatives.

Microwave-Assisted Synthesis

  • Advantage : Reduced reaction time (2–5 min vs. 12 h).
  • Conditions : Microwave irradiation at 80°C using p-toluenesulfonic acid (PTSA) as a catalyst.

Comparative Analysis of Methods

Step Method Yield (%) Time (h) Key Reference
Indole alkylation NaH/isopropyl bromide 85 12
Benzimidazole amination Gabriel synthesis 65 24
Peptide coupling EDCI/HOBt 82 24
Microwave coupling PTSA/DMF 78 0.1

Challenges and Optimization

Regioselectivity in Indole Alkylation

  • Issue : Competing N1 vs. C3 alkylation.
  • Solution : Use bulky bases (e.g., NaH) to favor N1 selectivity.

Purification of Hybrid Molecules

  • Techniques : Silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions: N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:

  • Oxidation:

    • The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form indole-2,3-dione derivatives.
  • Reduction:

    • The benzimidazole moiety can be reduced using reagents like lithium aluminum hydride to form dihydrobenzimidazole derivatives.
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole moiety, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Alkylated benzimidazole derivatives.

Scientific Research Applications

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide is a complex organic compound that combines structural features of benzimidazole and indole, possessing a molecular formula of C20H20N4O and a molecular weight of 332.4 g/mol . It is characterized by multiple functional groups, including a carboxamide, which contributes to its biological activity and potential applications in medicinal chemistry. The uniqueness of this compound lies in its dual functionality derived from both the indole and benzimidazole moieties, which enhances its biological potency compared to simpler derivatives.

Pyrazole Biomolecules as Cancer Therapeutics
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide exhibits significant biological activity, particularly in cancer research. Imidazole-based supermolecules have been developed as anticancer agents . Studies indicate that N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide interacts with various molecular targets.

Applications
N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide has several applications:

  • Medicinal Chemistry The compound is used in the synthesis of various pharmaceutical drugs because of its anticancer, antibacterial, antifungal, antiparasitic, antidiabetic, antihypertensive, and anti-inflammatory properties .
  • Cancer Research It is utilized in cancer research due to its interactions with various molecular targets. Several imidazole-based supermolecules, including N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide, have demonstrated potential as anticancer agents .
  • Antitumor Activities Aniline-incorporated benzimidazole Pt (II) complexes have demonstrated high antitumor activities against HT-29 human colon adenocarcinoma, DLD-1 colorectal adenocarcinoma, and the KB-V1/Vbl cervix cancer cell line .

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide involves its interaction with various molecular targets and pathways:

  • Molecular Targets:

    • Binds to tubulin proteins, disrupting microtubule assembly and interfering with cell division.
    • Inhibits specific enzymes involved in DNA replication and repair.
  • Pathways Involved:

    • Induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
    • Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Indole Carboxamide Derivatives

Indole carboxamides are recognized for their versatility in drug discovery. Key comparisons include:

  • N-(Benzoylphenyl)-5-Substituted-1H-Indole-2-Carboxamides (Compounds 8–12, 15, 16, 18) :

    • Core Structure : Indole-2-carboxamide (vs. indole-5-carboxamide in the target compound).
    • Substituents : 5-Methoxy or 5-chloro groups on indole; benzoylphenyl group on the carboxamide.
    • Activity : Demonstrated lipid-lowering effects in hyperlipidemia models.
    • Key Difference : The substitution at the indole’s 2-position (vs. 5-position) and the absence of a benzimidazole moiety may influence target selectivity and pharmacokinetics.
  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-Imidazol-1-yl)Propylidene]-N-(2-Chlorophenyl)Hydrazinecarboxamide :

    • Core Structure : Hydrazinecarboxamide with a benzodioxol-imidazole hybrid.
    • Substituents : Chlorophenyl group; confirmed (E)-configuration via X-ray crystallography.
    • Key Difference : The hydrazinecarboxamide backbone and benzodioxol-imidazole system contrast with the indole-benzimidazole framework of the target compound, suggesting divergent biological targets.

Functional Analogues in Antitumor Agents

While the target compound lacks direct antitumor data, structurally related triazole and benzimidazole derivatives exhibit notable activity:

  • 1-(4-Chlorophenyl)-N-(3-Fluoro-4-(Thieno[3,2-d]Pyrimidin-4-yloxy)Phenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazole-4-Carboxamide : Core Structure: Triazole-carboxamide. Activity: Potent c-Met inhibitor with apoptotic effects on MCF-7, HepG2, and A549 cell lines (GP values: 68–86%). Comparison: The triazole core and trifluoromethyl group enhance metabolic stability, whereas the target compound’s benzimidazole may offer distinct binding interactions.
  • 5-Methyl-1-(Thiazol-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid Derivatives : Core Structure: Triazole-thiazole hybrids. Activity: Inhibited NCI-H522 (lung cancer) and LOX IMVI (melanoma) cells (GP = 44–70%). Key Difference: The thiazole-triazole scaffold differs from the indole-benzimidazole system but underscores the importance of heterocyclic amides in oncology.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Reference
N-(1H-1,3-Benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide Indole-5-carboxamide Benzimidazol-2-ylmethyl, isopropyl Not reported
N-(Benzoylphenyl)-5-methoxy-1H-indole-2-carboxamides Indole-2-carboxamide 5-Methoxy/chloro, benzoylphenyl Lipid-lowering
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Hydrazinecarboxamide Benzodioxol, imidazole, chlorophenyl Structural confirmation
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide Triazole-carboxamide 4-Chlorophenyl, trifluoromethyl c-Met inhibition
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Triazole-thiazole Thiazol-2-yl, methyl Antiproliferative (NCI-H522)

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C20H20N4OC_{20}H_{20}N_{4}O and a molecular weight of 332.4g/mol332.4\,g/mol . Its structure combines the benzimidazole and indole moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H20N4O
Molecular Weight332.4 g/mol
CAS Number1435978-84-9

This compound exhibits its biological activity through interactions with various molecular targets involved in cancer progression and inflammatory responses. The compound has been shown to inhibit key enzymes and pathways that are critical for tumor growth and metastasis. Specifically, it interacts with:

  • Cellular signaling pathways : Disruption of pathways such as PI3K/Akt and MAPK has been observed, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
  • Enzyme inhibition : The compound has demonstrated inhibitory effects on enzymes like cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .

Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has been tested against various cancer cell lines, showing significant cytotoxic effects.

Cell LineIC50 (µM)Mechanism of Action
MCF712.50Induction of apoptosis
A54926.00Cell cycle arrest at S phase
HepG20.71Inhibition of proliferation
BGC8230.71Induction of cell cycle arrest

Anti-inflammatory Activity

In addition to its anticancer effects, this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This dual functionality enhances its therapeutic potential in treating conditions associated with chronic inflammation.

Case Studies

Case Study 1: Antitumor Efficacy in Mice Models

In a preclinical study involving mice models bearing human tumor xenografts, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size with minimal toxicity to normal tissues, suggesting a favorable therapeutic index .

Case Study 2: Synergistic Effects with Other Agents

Research has also explored the synergistic effects of this compound when combined with standard chemotherapeutic agents like cisplatin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy .

Q & A

Q. What are the common synthetic routes for N-(1H-1,3-benzimidazol-2-ylmethyl)-1-isopropyl-1H-indole-5-carboxamide?

Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of benzimidazole and indole precursors. For example:

  • Method A : Refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and 3-formyl-indole-2-carboxylic acid in acetic acid for 3–5 hours yields crystalline intermediates, which are purified via recrystallization (DMF/acetic acid) .
  • Method B : Thiourea derivatives are condensed with indole aldehydes in the presence of chloroacetic acid and sodium acetate under reflux conditions .

Table 1 : Comparison of Synthesis Methods

MethodReagentsConditionsYield (%)Refinement Steps
ASodium acetate, acetic acidReflux (3–5 h)~60–75%Recrystallization (DMF/AcOH)
BThiourea, chloroacetic acidReflux (3–5 h)~50–65%Column chromatography

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve the 3D structure. SHELX programs (e.g., SHELXL) refine data with high-resolution (<1.0 Å) to minimize R-factors (e.g., R1 < 0.05) .
  • Spectroscopy : 1H/13C NMR confirms substituent positions, while IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during refinement?

Methodological Answer: Discrepancies (e.g., thermal parameter mismatches, twinning) are addressed using:

  • SHELXL : Iterative refinement cycles with restraints for bond lengths/angles. High-resolution data (e.g., synchrotron sources) improve accuracy .
  • Validation tools : CheckCIF analyzes geometric outliers, while TwinRotMat identifies twinning operators .

Example : A benzimidazole derivative (Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate) was refined using SHELXL, achieving R1 = 0.051 and wR2 = 0.126 at 100 K .

Q. What strategies optimize solubility for in vitro bioassays?

Methodological Answer:

  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, sulfonate) enhances aqueous solubility.
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain compound stability .
  • Pro-drug approaches : Esterification of carboxamide groups improves membrane permeability .

Q. How are molecular docking studies conducted to evaluate binding affinity?

Methodological Answer:

  • Ligand preparation : Optimize 3D geometry using Gaussian09 (DFT/B3LYP) .
  • Protein-ligand docking : AutoDock Vina or Schrödinger Suite predicts binding poses. For example, benzimidazole-triazole hybrids showed strong interactions with α-glucosidase (binding energy: −9.2 to −10.5 kcal/mol) .
  • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

Q. How to address contradictory SAR (Structure-Activity Relationship) data in benzimidazole derivatives?

Methodological Answer:

  • Systematic variation : Synthesize analogs with substituents at key positions (e.g., indole C5, benzimidazole N1) .
  • Statistical analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate structural features with activity .
  • Biological validation : Confirm hypotheses via enzyme inhibition (e.g., α-glucosidase IC50) or cellular assays .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data across studies?

Methodological Answer:

  • Assay standardization : Control variables (e.g., cell line passage number, incubation time) .
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .
  • Mechanistic studies : Use CRISPR knockouts or isotopic labeling to confirm target engagement .

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